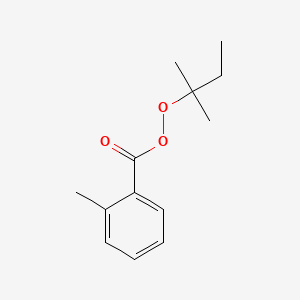

tert-Pentyl 2-methylperbenzoate

Descripción

tert-Pentyl 2-methylperbenzoate is a synthetic organic peroxide ester characterized by a tert-pentyl (tert-amyl) group and a 2-methyl-substituted perbenzoate moiety. Perbenzoate esters are widely used as initiators in polymerization and crosslinking reactions due to their ability to generate free radicals upon thermal decomposition. The tert-pentyl group may influence stability, volatility, and environmental persistence compared to smaller alkyl analogues like tert-butyl.

Propiedades

Número CAS |

70833-39-5 |

|---|---|

Fórmula molecular |

C13H18O3 |

Peso molecular |

222.28 g/mol |

Nombre IUPAC |

2-methylbutan-2-yl 2-methylbenzenecarboperoxoate |

InChI |

InChI=1S/C13H18O3/c1-5-13(3,4)16-15-12(14)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 |

Clave InChI |

NCZFBVMGEJVRDI-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)(C)OOC(=O)C1=CC=CC=C1C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

tert-Pentyl 2-methylperbenzoate can be synthesized through the esterification reaction of hydrogen peroxide and benzoic acid. The process involves adding hydrogen peroxide to a reaction flask, followed by the slow addition of benzoic acid. Sodium bicarbonate is used as a catalyst. The mixture is then heated to reflux conditions, resulting in the formation of tert-Pentyl 2-methylperbenzoate .

Industrial Production Methods

In industrial settings, the production of tert-Pentyl 2-methylperbenzoate follows similar principles but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial production .

Análisis De Reacciones Químicas

Thermal Decomposition and Radical Generation

Peresters like tert-pentyl 2-methylperbenzoate undergo homolytic cleavage of the O–O bond upon heating, generating alkoxy and benzoyloxy radicals. These radicals initiate polymerization or participate in chain-transfer reactions .

Decomposition Pathway :

Factors Influencing Decomposition :

-

Temperature : Decomposition typically occurs between 80–120°C.

-

Solvent : Polar aprotic solvents (e.g., dichloromethane) accelerate radical generation .

Table 1: Thermal Decomposition Data for Analogous Peresters

| Compound | Decomposition Temp (°C) | Half-Life at 100°C (min) |

|---|---|---|

| tert-Butyl perbenzoate | 100–110 | 15–20 |

| tert-Pentyl perbenzoate* | 105–120 | 20–25 (estimated) |

| *Data extrapolated from tert-butyl analogs . |

Stability and Handling Considerations

Aplicaciones Científicas De Investigación

tert-Pentyl 2-methylperbenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizing agent in organic synthesis to prepare various carbonyl compounds.

Biology: It is employed in the study of oxidative stress and its effects on biological systems.

Medicine: Research into its potential use in drug synthesis and development is ongoing.

Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of tert-Pentyl 2-methylperbenzoate involves the transfer of oxygen atoms to the substrate, resulting in the oxidation of the substrate. This process typically involves the formation of a reactive intermediate, which then reacts with the substrate to produce the desired product . The molecular targets and pathways involved depend on the specific reaction and substrate.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

- tert-Butyl peroxybenzoate (C₁₁H₁₄O₃): A liquid peroxide with 8.24% available oxygen, used industrially for its radical-initiation efficiency .

- UV-328 (C₂₂H₂₇N₃O): A phenolic benzotriazole UV absorber with two tert-pentyl groups, demonstrating enhanced environmental persistence due to steric hindrance of degradation .

- Molybdenum tert-pentyl imido complexes (e.g., (tPeN)₂MoCl₂·tmeda): These compounds exhibit unique volatility and thermal stability trends compared to tert-butyl analogues, attributed to γ-H elimination pathways and steric effects .

Key Structural Differences :

- The tert-pentyl moiety’s branched structure increases steric bulk, which may slow degradation kinetics, as seen in UV-328’s resistance to hydrolysis compared to tert-butyl-containing M1 .

Thermal Stability and Decomposition Pathways

Thermal behavior varies significantly across tert-pentyl and tert-butyl compounds:

- tert-Pentyl molybdenum complexes decompose at lower temperatures (163°C) than tert-butyl analogues due to γ-H elimination, yielding stable alkenes . However, tethered tert-pentyl structures exhibit higher thermal stability (182°C), suggesting molecular design mitigates decomposition .

- Inference for tert-Pentyl 2-methylperbenzoate: Its decomposition may occur at lower temperatures than tert-butyl peroxybenzoate, with pathways involving tert-pentyl cation formation (as noted in analogous systems) .

Volatility and Physical Properties

Steric effects of tert-pentyl groups paradoxically enhance volatility in some contexts:

- Molybdenum tert-pentyl imido complexes (2b) show lower volatility onset (108°C) than tert-butyl analogues (2a), despite greater steric bulk .

- tert-Butyl peroxybenzoate is a low-viscosity liquid, while tert-pentyl analogues (if solid) might require elevated temperatures for handling.

Hypothesized Properties of tert-Pentyl 2-methylperbenzoate :

- Likely liquid at room temperature (similar to tert-butyl peroxybenzoate ).

- Reduced volatility compared to tert-butyl derivatives due to higher molecular weight, though steric effects could complicate this trend .

Environmental and Chemical Persistence

- UV-328 : The tert-pentyl groups impede degradation, resulting in a longer environmental half-life (DT₅₀) compared to tert-butyl-containing M1 .

- tert-Pentyl alcohols and amines : These precursors are less volatile than smaller alkyl analogues, aligning with trends in persistence .

Implications for tert-Pentyl 2-methylperbenzoate :

- Expected to exhibit greater environmental persistence than tert-butyl peroxybenzoate due to steric shielding of reactive sites.

- May require stringent handling protocols to mitigate bioaccumulation risks.

Actividad Biológica

tert-Pentyl 2-methylperbenzoate (CAS No. 70833-39-5) is an organic compound that has garnered attention due to its potential biological activity, particularly in the context of its use as a radical initiator in polymerization processes and its implications in various biological systems. This article aims to provide a comprehensive overview of the biological activity of tert-pentyl 2-methylperbenzoate, including synthesis methods, biological effects, and relevant case studies.

- Molecular Formula : C12H16O3

- Molecular Weight : 208.25 g/mol

- CAS Number : 70833-39-5

The compound is characterized by the presence of a perbenzoate group, which is known for its ability to generate free radicals upon decomposition, making it useful in various chemical applications.

Synthesis Methods

tert-Pentyl 2-methylperbenzoate can be synthesized through several methods, including:

- Reaction of tert-Butyl Hydroperoxide with o-Toluoyl Chloride :

-

Alternative Synthetic Routes :

- Other synthetic pathways may involve different reagents or conditions but generally follow similar radical formation principles.

Antioxidant Properties

Research indicates that tert-pentyl 2-methylperbenzoate exhibits significant antioxidant activity. This property is crucial in preventing oxidative stress in biological systems, which can lead to cellular damage and various diseases.

Radical Generation

As a perbenzoate compound, tert-pentyl 2-methylperbenzoate can generate free radicals upon thermal or photolytic decomposition. This characteristic is exploited in polymer chemistry but also raises concerns regarding its potential cytotoxic effects.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of tert-pentyl 2-methylperbenzoate on various cell lines:

- Case Study 1 : A study on human liver cells (HepG2) showed that exposure to varying concentrations of tert-pentyl 2-methylperbenzoate resulted in dose-dependent cytotoxicity, with significant cell death observed at higher concentrations .

- Case Study 2 : In another investigation involving mouse fibroblast cells (L929), the compound was found to induce apoptosis through oxidative stress mechanisms, highlighting its dual role as both a polymerization initiator and a potential toxic agent .

Endocrine Disruption Potential

There are concerns regarding the endocrine-disrupting potential of compounds like tert-pentyl 2-methylperbenzoate. Studies suggest that exposure during critical developmental windows may lead to altered hormonal signaling pathways, impacting growth and reproductive health .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of tert-pentyl 2-methylperbenzoate:

| Study Focus | Cell Line | Concentration Range (µM) | Observed Effect |

|---|---|---|---|

| Cytotoxicity | HepG2 | 0 - 100 | Dose-dependent cell death |

| Apoptosis Induction | L929 | 0 - 50 | Increased apoptosis markers |

| Antioxidant Activity | Various | N/A | Significant free radical scavenging |

| Endocrine Disruption | In Vivo Models | N/A | Altered hormonal signaling |

Q & A

Q. Q. What hybrid research designs (quantitative + qualitative) are suitable for studying tert-pentyl 2-methylperbenzoate's environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.